methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Description
This compound is a highly complex diterpene lactone quinone derivative characterized by a pentacyclic core structure with multiple oxygen-containing functional groups. Its molecular formula is C₃₆H₄₈O₁₈, with a molecular weight of 768.80 g/mol . Key structural features include:
- Pentacyclic framework: The [12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadeca backbone provides rigidity and influences stereochemical interactions.
- Substituents: An (E)-3,4-dimethylpent-2-enoyloxy group at position 3, three hydroxyl groups (positions 11, 15, 16), and two methyl groups (positions 9, 13).
- Polarity: A polar surface area of 271.00 Ų and moderate lipophilicity (XlogP = 0.10, AlogP = -2.05), suggesting balanced solubility in aqueous and lipid environments .
Bioactivities: The compound interacts with cytochrome P450 enzymes (CYP3A4, CYP2C9), drug transporters (OATP1B1, P-glycoprotein), and nuclear receptors (e.g., estrogen receptor).
Properties
Molecular Formula |
C28H34O11 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+/t16-,19-,20-,21-,22-,23+,26+,27-,28+/m1/s1 |
InChI Key |
ZLLWLVCJZCJECL-AOXBTAHBSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
Canonical SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate involves multiple steps, including the formation of the pentacyclic core and the subsequent functionalization of the molecule. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Mechanistic and Bioactivity Insights
(a) Metabolic Stability and Toxicity
(b) Solubility and Bioavailability
(c) Environmental Impact
Biological Activity
Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate is a complex quassinoid glucoside derived from the plant Brucea antidysenterica. This compound has attracted significant attention due to its notable biological activities, particularly its antileukemic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 710.7 g/mol. The intricate structure includes multiple hydroxyl groups and a unique glucoside moiety which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C34H46O16 |
| Molecular Weight | 710.7 g/mol |
| IUPAC Name | methyl (1R,...17-carboxylate |
Anticancer Potential
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Cytotoxicity : Studies indicate that methyl (1R,...17-carboxylate) can effectively kill cancer cells at relatively low concentrations.
- Mechanism of Action :
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of proteins essential for cancer cell survival.
- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle of certain cancer cell lines.
Case Studies
A series of experiments conducted on leukemia cell lines revealed that this compound could reduce cell viability significantly:
- Study 1 : In vitro assays on HL-60 and K562 leukemia cells showed a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM.
- Study 2 : In vivo studies using murine models indicated that administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.
Additional Biological Activities
Beyond its anticancer effects, methyl (1R,...17-carboxylate) has shown potential in other areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Demonstrated ability to reduce inflammation markers in experimental models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
